![molecular formula C11H11F3O3 B5804150 methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)
methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate
Descripción general
Descripción
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 294.26 g/mol. In
Mecanismo De Acción
The mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is not fully understood, but it is believed to act as a metal ion chelator, binding to metal ions such as copper and zinc. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate in lab experiments is its ease of synthesis and availability. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is also a relatively stable compound, making it easy to handle and store. However, one limitation of using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Careful handling and appropriate safety measures should be taken when working with methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate.
Direcciones Futuras
There are several future directions for the study of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate, including the development of new drugs for the treatment of various diseases, the synthesis of new metal-organic frameworks using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate as a ligand, and the investigation of the potential use of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate and its potential toxicity in different cell lines.
Conclusion:
In conclusion, methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it a readily available compound for scientific research, and its range of biochemical and physiological effects make it a promising candidate for the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate and its potential toxicity, but the future looks promising for this versatile compound.
Aplicaciones Científicas De Investigación
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a ligand for the synthesis of metal-organic frameworks, and a building block for the synthesis of complex organic molecules. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl 4-(2,2,2-trifluoroethoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10(15)9-4-2-8(3-5-9)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDTIVIEHHIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
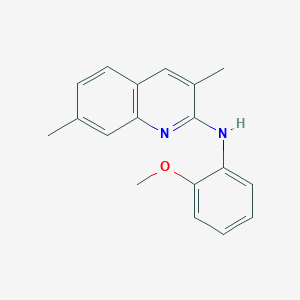
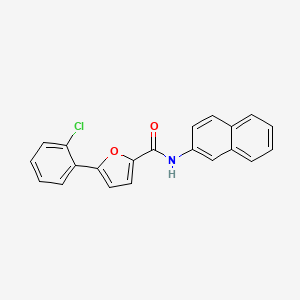
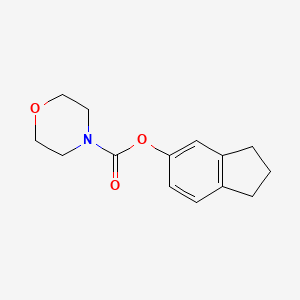
![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
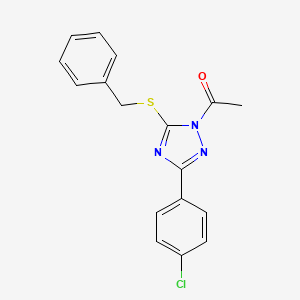
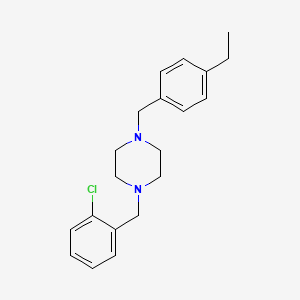

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)

